![molecular formula C15H24NO4- B567067 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid CAS No. 1363381-87-6](/img/structure/B567067.png)
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is a heterocyclic compound with the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol . It is characterized by a spirocyclic structure, which includes a nitrogen atom and a carboxylic acid functional group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of a suitable precursor with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the cyclization of N-Boc-protected amines with appropriate reagents under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
化学反応の分析
Types of Reactions
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can further interact with biological targets .
類似化合物との比較
Similar Compounds
2-Boc-2-azaspiro[4.5]decane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
8-oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the spirocyclic structure, altering its chemical properties and reactivity.
Uniqueness
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its combination of a spirocyclic structure, a nitrogen atom, and a carboxylic acid group. This combination provides a versatile platform for various chemical modifications and applications in research and industry .
特性
CAS番号 |
1363381-87-6 |
|---|---|
分子式 |
C15H24NO4- |
分子量 |
282.35 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(10-16)6-4-11(5-7-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)/p-1 |
InChIキー |
QHSHITNSETWPKW-UHFFFAOYSA-M |
SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)C(=O)[O-] |
同義語 |
2-Azaspiro[4,5]decane-2,8-dicarboxylic acid, 2-(1,1-diMethylethyl) ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


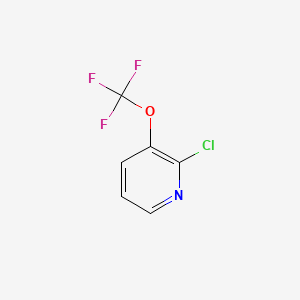
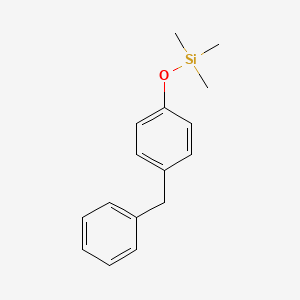
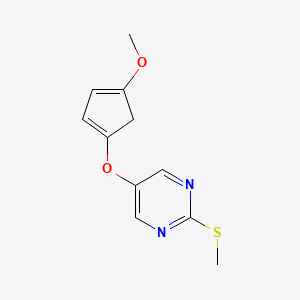
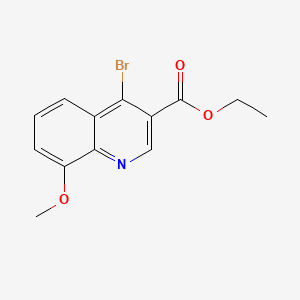
![furo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B566993.png)
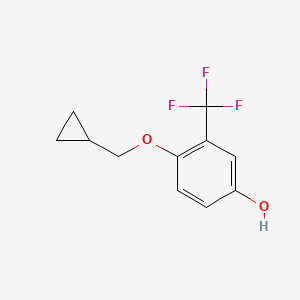
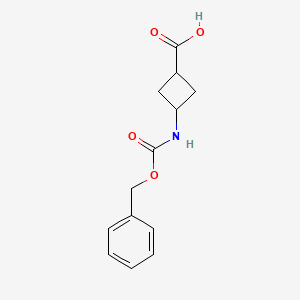
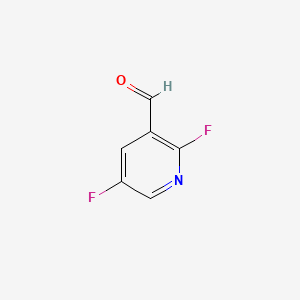
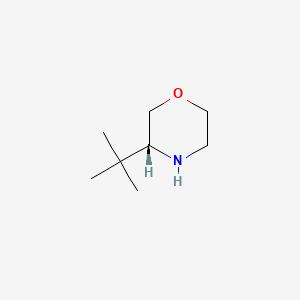
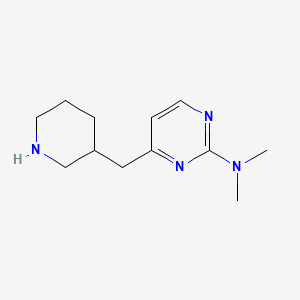
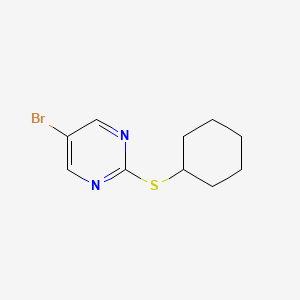
![4-methyl-N-[(1-methylpiperidin-4-yl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B567004.png)
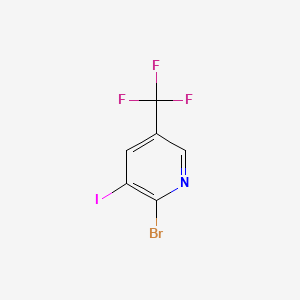
![2,6-dibromo-4,8-dioctoxythieno[2,3-f][1]benzothiole](/img/structure/B567006.png)
